

Rugocrixan: Application Notes and Protocols for In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rugocrixan, also known as AZD8797 and KAND567, is a potent and selective, orally bioavailable, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2] CX3CR1 is the unique receptor for the chemokine Fractalkine (CX3CL1), and their signaling axis plays a critical role in mediating neuron-microglia communication and modulating inflammatory responses in various pathological conditions.[3][4] By blocking the CX3CL1/CX3CR1 pathway, Rugocrixan prevents the recruitment and extravasation of CX3CR1-expressing leukocytes and monocytes, thereby inhibiting exaggerated inflammatory responses.[1] This mechanism of action makes Rugocrixan a promising therapeutic candidate for a range of inflammatory and neuroinflammatory diseases, as well as certain types of cancer. [1]

These application notes provide a summary of reported in vivo concentrations and detailed protocols for the use of **Rugocrixan** in preclinical animal models, intended to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of **Rugocrixan** used in various in vivo models.



Table 1: In Vivo Efficacy of **Rugocrixan** in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

Animal Model	Administration Route	Dosage	Observed Effects	Reference
Dark Agouti Rats with MOG- induced EAE	Subcutaneous osmotic minipumps	32 μmol/kg/day	Dose-dependent reduction of clinical EAE scores.	[5]
Dark Agouti Rats with MOG- induced EAE	Subcutaneous osmotic minipumps	64 μmol/kg/day	Significant reduction of clinical score and incidence of relapses. Reduced inflammation, demyelination, and axonal degeneration in the spinal cord.	[5]
Dark Agouti Rats with MOG- induced EAE	Subcutaneous osmotic minipumps	39 μmol/kg/day & 78 μmol/kg/day	Concentration- dependent reduction in clinical symptoms and pathological signs of EAE.	[5]

Table 2: In Vivo Efficacy of **Rugocrixan** in Other Animal Models



Animal Model	Administration Route	Dosage	Observed Effects	Reference
Rat Acute Spinal Cord Injury	Intraperitoneal injection	80 μg/kg/day	Enhanced early behavioral recovery, suppressed apoptosis, necrosis, and inflammatory responses.	[6]
Orthotopic Murine Glioma (GL-261 cells)	Intraperitoneal injection	80 μg/kg/day	Improved survival, reduced tumor immune cell infiltration.	[7]

Table 3: In Vivo Pharmacokinetics and Potency



Parameter	Value	Species	Notes	Reference
In vivo IC50	~2 μM (plasma)	Rat (EAE model)	Estimated from concentration-response relationship on clinical EAE scores.	[5]
Ex vivo IC50	1.7 μM (plasma)	Rat (EAE model)	Inhibition of Fractalkine- induced actin polymerization in blood monocytes.	[5]
Binding Affinity (Ki)	7 nM	Rat CX3CR1	In vitro receptor binding.	[5]
Binding Affinity (Ki)	54 nM	Mouse CX3CR1	In vitro receptor binding.	[8]

Experimental Protocols

Protocol 1: Administration of Rugocrixan in a Rat Model of EAE

This protocol is based on studies using the Dark Agouti rat model of myelin oligodendrocyte glycoprotein (MOG)-induced EAE.[5]

1. Materials:

- Rugocrixan (AZD8797)
- Hydroxy-propyl-beta-cyclodextrin (HP-β-CD)
- Sterile saline (0.9% NaCl)
- Osmotic minipumps (e.g., Alzet)
- · Dark Agouti rats

2. Preparation of Dosing Solution:



- Prepare a 30–35% (wt/wt) solution of HP-β-CD in sterile saline.
- Dissolve Rugocrixan in the HP-β-CD solution to achieve the desired final concentration for delivery. The concentration will depend on the pump flow rate and the target daily dose (e.g., 32 or 64 μmol/kg/day).
- Ensure the solution is sterile-filtered before filling the osmotic pumps.
- 3. Surgical Implantation of Osmotic Minipumps:
- Anesthetize the rats according to standard laboratory procedures.
- Shave and sterilize the skin on the back, between the shoulder blades.
- Make a small subcutaneous pocket using blunt dissection.
- Insert a sterile osmotic minipump filled with the **Rugocrixan** solution into the pocket.
- Close the incision with sutures or surgical staples.
- Provide appropriate post-operative care, including analgesia.
- 4. EAE Induction (Active Immunization):
- EAE can be induced in Dark Agouti rats by immunization with rat spinal cord homogenate or a specific myelin antigen like MOG.[9][10]
- Prepare an emulsion of the encephalitogen (e.g., MOG1-125 peptide) in Complete Freund's Adjuvant (CFA).
- Administer a single intradermal injection of the emulsion (e.g., 0.1 mL) into the base of the tail or a footpad.[9]
- 5. Monitoring and Assessment:
- Monitor the animals daily for clinical signs of EAE, typically starting around day 8-10 postimmunization.
- Score the disease severity using a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
- At the end of the study, collect plasma for pharmacokinetic analysis and spinal cord tissue for histopathological evaluation of inflammation, demyelination, and axonal damage.

Protocol 2: Administration of Rugocrixan in a Mouse Glioma Model

This protocol is based on a study using an orthotopic murine glioma model.[7]



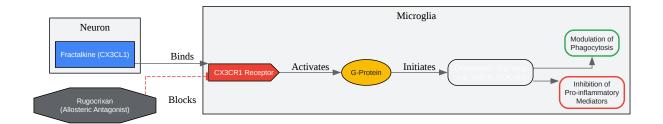
1. Materials:

- Rugocrixan (AZD8797)
- Dimethyl sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS)
- C57BL/6 mice
- GL-261 glioma cells (or other suitable cell line)
- 2. Preparation of Dosing Solution:
- Dissolve **Rugocrixan** in DMSO to create a stock solution.
- For daily injections, dilute the stock solution in sterile PBS to the final desired concentration (e.g., for an 80 μg/kg dose). The final DMSO concentration should be minimized to avoid toxicity.
- 3. Orthotopic Tumor Implantation:
- Anesthetize the mice and secure them in a stereotactic frame.
- Create a burr hole in the skull over the desired injection site (e.g., the right frontal lobe).
- Slowly inject a suspension of GL-261 cells (e.g., 5 x 10⁴ cells) into the brain parenchyma.
- Close the incision.
- 4. Administration of Rugocrixan:
- Begin daily intraperitoneal (IP) injections of the Rugocrixan solution the day after tumor implantation.
- A control group should receive vehicle (DMSO in PBS) injections.
- Continue daily treatment for the duration of the study (e.g., 30 days) or until humane endpoints are reached.
- 5. Monitoring and Assessment:
- Monitor the mice daily for signs of tumor burden (e.g., weight loss, neurological deficits).
- Track survival time.
- At the end of the study, collect brain tissue for histological analysis of tumor size and immune cell infiltration. Plasma can also be collected to measure drug levels.[7]

Visualizations



Signaling Pathway

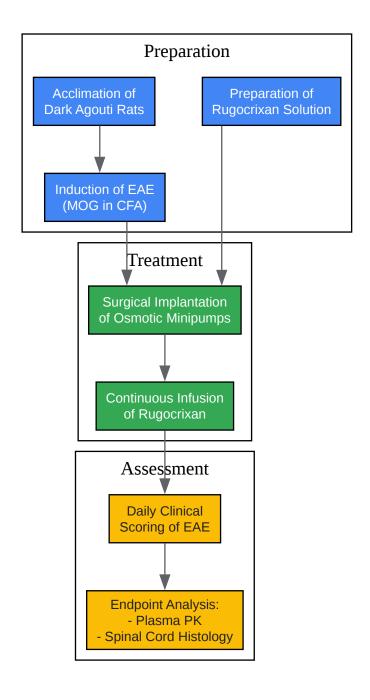


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Caption: CX3CL1/CX3CR1 signaling pathway and the mechanism of action of Rugocrixan.

Experimental Workflow





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